molecular formula C19H17N5O4 B2752373 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1797858-95-7

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2752373
CAS No.: 1797858-95-7
M. Wt: 379.376
InChI Key: FUYMWXBUJUMBSW-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with notable potential in various scientific and industrial applications. This compound's unique structure makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including:

  • Preparation of 1,2,4-oxadiazole Ring:

    • Reacting furan-2-carboxylic acid with hydrazine hydrate.

    • Cyclization with appropriate reagents to form the oxadiazole ring.

  • Benzylation:

    • Attaching the benzyl group to the oxadiazole moiety.

  • Formation of Pyrazole Ring:

    • Coupling of benzylated oxadiazole with methylhydrazine.

    • Subsequent cyclization to form the pyrazole ring.

  • Final Coupling:

    • Condensing the pyrazole derivative with the carboxamide group.

Industrial Production Methods

Industrial production involves scaling up the laboratory synthetic routes with optimized conditions to ensure high yield and purity. Key considerations include reaction temperature, choice of solvent, and catalysts to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions such as:

  • Oxidation and Reduction:

    • Undergoes oxidation to form corresponding oxides.

    • Reduction to produce amino derivatives.

  • Substitution Reactions:

    • Electrophilic substitution on the aromatic ring.

    • Nucleophilic substitution on the oxadiazole or pyrazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

  • Oxidized products such as oxides and carboxyl derivatives.

  • Reduced products like amines and alcohol derivatives.

  • Substitution products vary based on the substituent introduced.

Scientific Research Applications

Chemistry

Used as a building block for synthesizing more complex molecules.

Biology

Investigated for its potential biological activity, such as antimicrobial and anti-inflammatory properties.

Medicine

Explored for its role as a potential drug candidate due to its unique pharmacological properties.

Industry

Employed in the development of novel materials with specific functional properties.

Mechanism of Action

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways

  • Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors to alter signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of the furan, oxadiazole, and pyrazole moieties.

Similar Compounds

  • N-(2-(1,2,4-Oxadiazol-5-yl)phenyl)carboxamides: Lacking the furan and pyrazole rings.

  • N-(2-(Furan-2-yl)phenyl)carboxamides: Missing the oxadiazole and pyrazole rings.

This detailed overview encapsulates the synthesis, reactivity, applications, and uniqueness of this compound. Fascinating compound, isn’t it?

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-24-11-13(19(22-24)26-2)18(25)20-14-7-4-3-6-12(14)10-16-21-17(23-28-16)15-8-5-9-27-15/h3-9,11H,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYMWXBUJUMBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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